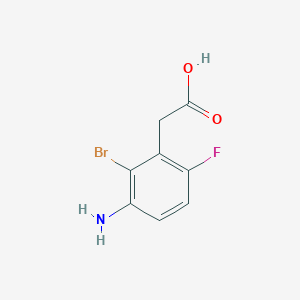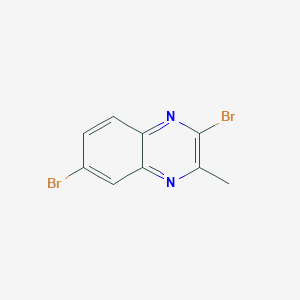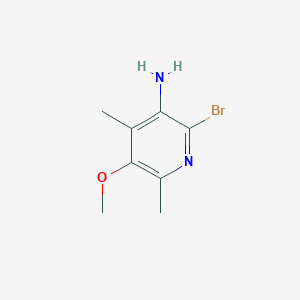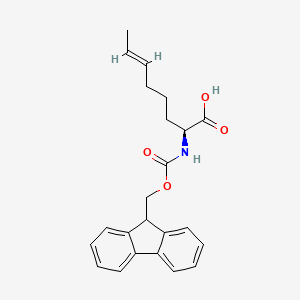
2-(Trifluoromethyl)-1H-imidazole-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Trifluoromethyl)-1H-imidazole-5-carbonitrile is an organic compound that features a trifluoromethyl group attached to an imidazole ring, which is further substituted with a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)-1H-imidazole-5-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 2-(Trifluoromethyl)-1H-imidazole with cyanogen bromide under basic conditions. The reaction typically requires a solvent such as dimethylformamide and a base like sodium hydride. The reaction mixture is heated to around 125°C for 24 hours under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)-1H-imidazole-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can be substituted with other functional groups using reagents like trifluoromethyl iodide and a suitable catalyst.
Oxidation Reactions: The imidazole ring can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Trifluoromethyl iodide, palladium catalysts, and base.
Oxidation: Potassium permanganate, hydrogen peroxide, and acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and solvents like tetrahydrofuran.
Major Products
Substitution: Formation of trifluoromethyl-substituted imidazole derivatives.
Oxidation: Formation of imidazole-5-carboxylic acid derivatives.
Reduction: Formation of 2-(Trifluoromethyl)-1H-imidazole-5-amine.
Scientific Research Applications
2-(Trifluoromethyl)-1H-imidazole-5-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)-1H-imidazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s ability to interact with enzymes and receptors, leading to increased binding affinity and selectivity. The carbonitrile group can participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)-1H-imidazole-4-carbonitrile
- 2-(Trifluoromethyl)-1H-imidazole-5-carboxamide
- 2-(Trifluoromethyl)-1H-imidazole-5-carboxylic acid
Uniqueness
2-(Trifluoromethyl)-1H-imidazole-5-carbonitrile is unique due to the specific positioning of the trifluoromethyl and carbonitrile groups on the imidazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity .
Properties
Molecular Formula |
C5H2F3N3 |
|---|---|
Molecular Weight |
161.08 g/mol |
IUPAC Name |
2-(trifluoromethyl)-1H-imidazole-5-carbonitrile |
InChI |
InChI=1S/C5H2F3N3/c6-5(7,8)4-10-2-3(1-9)11-4/h2H,(H,10,11) |
InChI Key |
UMIJYQWFGDMMTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=N1)C(F)(F)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Amino-8-bromoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B12963062.png)

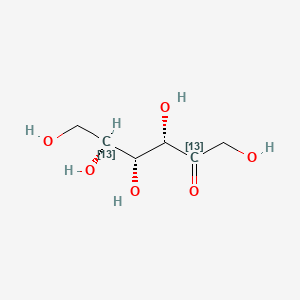

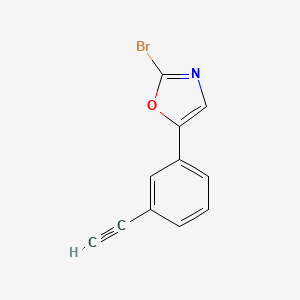
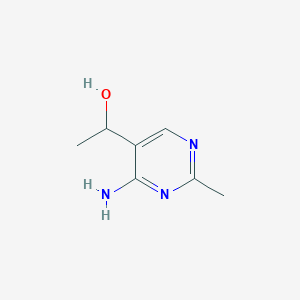
![Methyl 2-bromoimidazo[2,1-b]thiazole-6-carboxylate](/img/structure/B12963096.png)
![4-(7-Methylbenzo[d]thiazol-2-yl)aniline](/img/structure/B12963125.png)
